Einecs 305-319-1

Description

Contextualization of the Chemical Compound within Contemporary Chemical Science

In contemporary chemical science, N-Acetyl-DL-tryptophan is primarily recognized for its role as a stabilizer and antioxidant in pharmaceutical formulations. nih.govnih.gov Its significance is particularly pronounced in the field of biopharmaceuticals, where it is used to protect proteins, such as human serum albumin (HSA) and monoclonal antibodies, from degradation. nih.govscispace.com The stability of these complex biological molecules is crucial for their therapeutic efficacy, and NAT plays a vital role in preserving their structural integrity during manufacturing, storage, and administration. nih.govnih.gov

The compound's function as a stabilizer is attributed to its ability to mitigate both thermal and oxidative stress on proteins. scispace.comresearchgate.net The indole (B1671886) ring of the tryptophan moiety is particularly effective at scavenging reactive oxygen species (ROS), thereby preventing the oxidation of susceptible amino acid residues within the protein structure. researchgate.net This antioxidant property has led to its classification as a superior protectant compared to free tryptophan, as it exhibits a lower oxidation potential and generates fewer peroxide byproducts upon exposure to light. researchgate.net

Beyond its established role as a pharmaceutical excipient, N-Acetyl-DL-tryptophan has garnered attention in the field of neuroscience. Research has explored its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). researchgate.netcaymanchem.comnih.gov This line of inquiry positions the compound not merely as a passive stabilizer but as a potentially active therapeutic agent.

Evolution of Research Trajectories Pertaining to the Chemical Compound

The research trajectory of N-Acetyl-DL-tryptophan has evolved significantly over the decades. Initially, its investigation was closely tied to its properties as a derivative of tryptophan and its resolution into its constituent enantiomers for nutritional and metabolic studies. A notable early development was a 1963 patent describing a method for the resolution of acetyl-DL-tryptophan into its D and L isomers. google.com

The mid-to-late 20th century saw the emergence of its application as a pharmaceutical stabilizer . A key application that solidified its importance was its use in combination with sodium caprylate to stabilize human albumin solutions during pasteurization, a necessary step to inactivate viruses. scispace.com Research from this period focused on understanding its efficacy in preventing protein aggregation and denaturation under heat stress. scispace.com

More recently, the research focus has expanded to its role as a potent antioxidant in biotherapeutic formulations . With the rise of monoclonal antibodies as a major class of therapeutics, protecting these complex proteins from oxidation became a critical challenge. Studies in the 2010s demonstrated the effectiveness of NAT in preventing the oxidation of labile tryptophan residues in antibodies, thereby enhancing their stability and shelf-life. nih.govnih.govresearchgate.net

The most recent evolution in the research trajectory of N-Acetyl-DL-tryptophan is its investigation as a neuroprotective agent . Studies published in the mid-2010s began to explore the therapeutic potential of the L-enantiomer (L-NAT) in models of neurodegenerative diseases. researchgate.netresearchgate.netnih.gov Research has indicated that L-NAT may offer neuroprotection by inhibiting mitochondrial cell death pathways and reducing neuroinflammation. researchgate.netresearchgate.net A 2023 study further evaluated the role of NAT in ameliorating cognitive decline and neuroinflammation in a rat model of Alzheimer's disease. nih.gov This shift from a pharmaceutical excipient to a potential therapeutic marks a significant new chapter in the scientific inquiry of this compound.

Methodological Approaches Dominant in the Study of the Chemical Compound

The study of N-Acetyl-DL-tryptophan has employed a range of analytical and biochemical methodologies to characterize its properties, efficacy, and mechanisms of action.

Chromatographic techniques are central to the analysis of NAT and its related compounds. High-Performance Liquid Chromatography (HPLC) is the most prominently used method for its quantification in various matrices, including pharmaceutical formulations and biological samples. d-nb.info Reversed-phase HPLC, often coupled with UV detection at wavelengths around 280 nm, is a standard approach for separating NAT from other components. d-nb.info The development of methods to determine NAT and its degradation products in protein therapeutic formulations has been a key area of research, with studies reporting the use of simple reversed-phase chromatography to investigate its stability under stress conditions. nih.gov

Mass Spectrometry (MS) , frequently used in conjunction with liquid chromatography (LC-MS), has been instrumental in identifying the degradation products of NAT. nih.gov This technique allows for the precise determination of the molecular weights of various degradants, aiding in the elucidation of the pathways through which NAT is sacrificially oxidized.

Spectroscopic methods are also employed in the study of NAT. UV spectroscopy is a fundamental tool for its detection and quantification due to the chromophoric nature of the indole ring.

In the context of its role as a protein stabilizer, various biophysical techniques are utilized to assess protein stability in the presence of NAT. These include methods to monitor protein aggregation and conformational changes under stress conditions.

For the investigation of its neuroprotective effects, a different set of methodologies is applied. These include in vitro cell-based assays using neuronal cell lines to quantify cell death and assess mechanisms of neuroprotection. researchgate.netresearchgate.netnih.govIn vivo studies using animal models of neurodegenerative diseases, such as transgenic mice for ALS and rat models for Alzheimer's disease, are also crucial for evaluating its therapeutic potential. researchgate.netnih.gov In these studies, behavioral tests, histological analysis of brain tissue, and biochemical assays to measure markers of inflammation and apoptosis are commonly employed. researchgate.netnih.gov

Furthermore, in silico studies and molecular modeling have been used to understand the interactions of NAT with biological targets, such as the neurokinin-1 receptor, providing insights into its potential mechanisms of action at a molecular level. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of N-Acetyl-DL-tryptophan

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-acetamido-3-(1H-indol-3-yl)propanoic acid | sigmaaldrich.com |

| Einecs Number | 305-319-1 | - |

| CAS Number | 87-32-1 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₄N₂O₃ | sigmaaldrich.com |

| Molecular Weight | 246.26 g/mol | sigmaaldrich.com |

| Appearance | White to off-white crystalline powder | researchgate.net |

| Melting Point | 204-206 °C (decomposes) | sigmaaldrich.com |

| Solubility | Soluble in water, ethanol, and DMSO | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 2: Key Research Findings on N-Acetyl-DL-tryptophan

| Research Area | Key Finding | Representative Study (Year) | Source(s) |

|---|---|---|---|

| Protein Stabilization | Acts as a thermal stabilizer for human albumin during pasteurization. | Study on Heat-Treated Human Albumin Stabilization (2002) | scispace.com |

| Antioxidant Activity | Protects tryptophan residues in monoclonal antibodies from oxidation. | Mitigation of Oxidation in Therapeutic Antibody Formulations (2018) | nih.gov |

| Neuroprotection (ALS) | L-NAT, but not D-NAT, rescues neuronal cell death in models of ALS. | N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis (2015) | nih.gov |

| Neuroprotection (Alzheimer's) | Alleviates cognitive deficits and neuroinflammation in a rat model of Alzheimer's disease. | Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease (2023) | nih.gov |

| Analytical Method Development | A reversed-phase HPLC method was developed to characterize NAT degradation. | Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations (2017) | nih.gov |

This table is interactive. Click on the headers to sort the data.

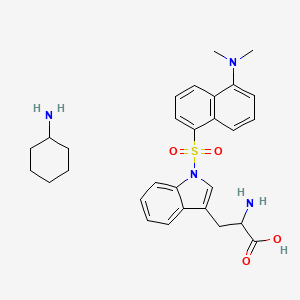

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94441-94-8 |

|---|---|

Molecular Formula |

C29H36N4O4S |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

2-amino-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylindol-3-yl]propanoic acid;cyclohexanamine |

InChI |

InChI=1S/C23H23N3O4S.C6H13N/c1-25(2)20-11-5-9-18-17(20)8-6-12-22(18)31(29,30)26-14-15(13-19(24)23(27)28)16-7-3-4-10-21(16)26;7-6-4-2-1-3-5-6/h3-12,14,19H,13,24H2,1-2H3,(H,27,28);6H,1-5,7H2 |

InChI Key |

YFSSLBOCIQZKDG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N.C1CCC(CC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of the Chemical Compound

Novel Synthetic Pathways for the Chemical Compound

The synthesis of 1,3-Dipalmitoyl-2-oleoylglycerol is primarily achieved through chemical and enzymatic methods, with a growing emphasis on pathways that offer high selectivity and adhere to green chemistry principles. These methods often start from readily available fats and oils, such as palm oil or its fractions. researchgate.net

Chemo-selective and Regio-selective Synthetic Strategies

The primary challenge in synthesizing POP is controlling the specific placement of palmitic and oleic acids on the glycerol (B35011) backbone.

Enzymatic Synthesis: Lipase-catalyzed reactions are the most effective strategies for achieving high regio-selectivity. researchgate.net Specifically, sn-1,3-regioselective lipases are employed to catalyze the acidolysis or interesterification of a triacylglycerol rich in palmitic acid, like tripalmitin (B1682551) (PPP), with oleic acid or its esters. researchgate.netresearchgate.net The lipase (B570770) selectively cleaves the fatty acids at the sn-1 and sn-3 positions, allowing for their replacement with oleic acid, while leaving the fatty acid at the sn-2 position intact. researchgate.net This chemo-selective and regio-selective approach prevents the formation of a random mixture of isomers, which is a common issue in conventional chemical synthesis. psu.edu

Chemical Synthesis: Traditional chemical methods can also be employed, often involving a multi-step process with protective group chemistry. acs.orgacs.org A typical route may start from glycidol (B123203), which is first esterified with palmitic acid. acs.orgacs.org The resulting glycidyl (B131873) palmitate undergoes a catalyzed ring-opening reaction to form a 1-palmitoyl-rac-glycerol intermediate. This is followed by isomerization to enrich the 1,3-diacylglycerol, and subsequent acylation of the free hydroxyl group at the sn-2 position with oleoyl (B10858665) chloride. acs.org While effective, this pathway can be complex and may generate undesired by-products. Another strategy involves the trifluoroacetate-catalyzed opening of the oxirane ring of glycidyl derivatives to produce configurationally homogeneous 1(3)-acyl-sn-glycerols, which serve as key intermediates. psu.edu

Catalytic Approaches in the Synthesis of the Chemical Compound

Catalysis is central to the efficient synthesis of POP, with enzymes being the preferred catalysts in modern methodologies.

Enzymatic Catalysis: Immobilized lipases are widely used due to their stability, reusability, and high selectivity. nih.gov Commercially available lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Lipozyme TL IM (from Thermomyces lanuginosus) are frequently cited for catalyzing the interesterification or acidolysis reactions. researchgate.netresearchgate.net The choice of enzyme can significantly impact reaction efficiency and product yield. For instance, research has shown that Lipase SMG1 and Lipase Eversa Transform 2.0 can be used effectively. researchgate.net The optimization of reaction parameters, including temperature, substrate molar ratio, and enzyme load, is crucial for maximizing the yield of the target TAG. researchgate.net

Chemical Catalysis: In non-enzymatic pathways, various catalysts are used. The synthesis from glycidol may involve tetraethylammonium (B1195904) bromide for the ring-opening step and 4-dimethylaminopyridine (B28879) for the final acylation. acs.orgacs.org Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in direct esterification methods, although these typically lack regioselectivity.

Green Chemistry Principles in Synthetic Route Development

The synthesis of POP has increasingly incorporated principles of green chemistry to create more sustainable and environmentally benign processes. wordpress.comrsc.org

Use of Renewable Feedstocks: Many synthetic routes utilize palm oil, palm stearin, or other vegetable oils as starting materials, which are renewable resources. researchgate.netresearchgate.net Glycerol, a co-product of the biodiesel industry, is also a key green feedstock. nih.gov

Catalysis: The use of enzymatic catalysts (lipases) is a cornerstone of green synthesis for POP. researchgate.net Enzymes operate under mild conditions (moderate temperatures and pressures), are biodegradable, and exhibit high specificity, which reduces the formation of by-products and simplifies purification processes. nih.govnih.gov

Solvent-Free and Alternative Solvents: To minimize waste and environmental impact, many modern enzymatic syntheses of POP are conducted in solvent-free systems. researchgate.net Where solvents are necessary, research explores greener alternatives like n-dodecane or supercritical fluids. nih.gov The use of hazardous organic solvents like toluene (B28343) or hexane, common in older chemical methods, is being phased out. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses of the Chemical Compound's Formation

Understanding the kinetics and thermodynamics of POP synthesis and crystallization is vital for process control and optimization. Differential Scanning Calorimetry (DSC) is a primary tool for these analyses. researchgate.netacs.org

Studies on the crystallization kinetics of POP from a melt have identified multiple polymorphic forms (α, β′, and β), each with distinct thermal properties and formation kinetics. researchgate.net The activation energy for the nucleation of these forms varies, with the β-form having a significantly higher activation free energy than the β′-form. researchgate.net The rate of cooling has a profound effect on which polymorph crystallizes, with the α form favored at higher cooling rates. researchgate.net

In enzymatic synthesis, reaction kinetics are influenced by several factors. Research on the lipase-catalyzed synthesis of OPO-rich lipids (structurally related to POP) calculated an activation energy (Ea) of 17.302 kJ/mol for the reaction. researchgate.net The rate of reaction and final product yield are highly dependent on parameters such as temperature, substrate ratio, and enzyme concentration. For example, in the interesterification of tripalmitin with ethyl oleate (B1233923), an apparent equilibrium with 32–51 mol% oleic acid incorporation was reached after 8–24 hours, with the final incorporation increasing with the molar ratio of the oleate substrate. researchgate.net

| Parameter | Value | Outcome | Reference |

|---|---|---|---|

| Temperature | 60 °C | Combined yield of OPO and OPL of 69.26% | researchgate.net |

| Substrate Molar Ratio (Palm Stearin:Oleic Acid:Linoleic Acid) | 1:8:4 | ||

| Enzyme Load (Lipase NS 40086) | 8% | ||

| Reaction Time | 4 h | ||

| Temperature | 65 °C | Yield of POS of 57.7% (w/w) | nih.gov |

| Reaction Time | 4 h | ||

| Substrate Mass Ratio (SS:PMF) | 6:4 (w/w) |

Characterization of Synthetic Intermediates and Transition States

In multi-step chemical syntheses, intermediates such as glycidyl palmitate, 1-palmitoyl-3-stearoyl-rac-glycerol, and 1,2-diacylglycerols are isolated and characterized using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). acs.orgacs.org For instance, the synthesis of structured triacylglycerols from glycidol allows for the isolation and purification of 1,3-diacylglycerol intermediates before the final acylation step. acs.org

During enzymatic acidolysis or interesterification, the reaction progress is monitored by analyzing the composition of the mixture over time. This involves quantifying the consumption of reactants (e.g., tripalmitin) and the formation of products (POP) and by-products, such as diacylglycerols (DAGs), monoacylglycerols (MAGs), and other TAG isomers like PPO (1,2-dipalmitoyl-3-oleoylglycerol). researchgate.netmdpi.com Techniques like gas chromatography (GC) and reverse-phase liquid chromatography are crucial for separating and identifying these various lipid species. researchgate.net Raman spectroscopy is also a valuable tool for characterizing the structure of TAGs and monitoring their phase behavior during crystallization. naro.go.jp

Scalability and Process Optimization in Chemical Compound Synthesis

The transition from laboratory-scale synthesis to industrial production of POP requires rigorous process optimization to ensure scalability, cost-effectiveness, and consistent product quality. echemi.com Research has focused extensively on optimizing the parameters of enzymatic synthesis, which is the most commercially viable route.

Key optimization parameters include:

Substrate Molar Ratio: The ratio of the palmitic acid source (e.g., tripalmitin) to the oleic acid source is a critical factor influencing the final degree of oleic acid incorporation. researchgate.netresearchgate.net

Enzyme Loading: The amount of lipase used affects the reaction rate and cost. Optimization aims to find the lowest possible enzyme concentration that achieves a desirable reaction rate. researchgate.net

Temperature: Temperature affects both enzyme activity and reaction equilibrium. Optimal temperatures for commonly used lipases are typically in the range of 60-85°C. researchgate.net

Water Content/Activity: In enzymatic reactions, a small amount of water is necessary for enzyme activity, but excess water can promote undesirable hydrolysis side reactions. nih.gov

Reaction Time: The reaction is monitored to determine the point at which equilibrium is reached or the desired product concentration is maximized. researchgate.net

Downstream processing, including the removal of free fatty acids and the purification of the target POP fraction, is also a critical aspect of process optimization. researchgate.net Techniques like molecular distillation are often employed for purification on an industrial scale. researchgate.net The successful optimization of these parameters has enabled the large-scale production of POP-rich fats for use as human milk fat substitutes in infant formulas. researchgate.netresearchgate.net

Theoretical and Computational Studies of the Chemical Compound

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of UV-328 that govern its function and reactivity. These calculations, particularly those based on Density Functional Theory (DFT), reveal the distribution of electrons within the molecule, highlighting sites susceptible to chemical reactions.

Recent studies have employed quantum chemical calculations to probe the electronic structure of UV-328 in the context of its degradation. nih.gov These calculations are essential for identifying electron-rich regions of the molecule that are likely to be targeted by oxidative reagents. nih.gov For instance, in mechanochemical degradation processes, quantum calculations help elucidate the mechanism of O-O bond cleavage in persulfates, which generates the sulfate (B86663) radicals responsible for attacking the UV-328 molecule. nih.gov The electronic properties, such as the distribution of molecular orbitals and electrostatic potential, are key to understanding its interactions and stability. The compound's primary function as a UV absorber is rooted in its electronic structure, which allows it to absorb UV radiation and dissipate the energy through a non-destructive, reversible process. env.go.jp

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of UV-328, tracking its movements, conformational changes, and interactions with other molecules over time. These simulations are particularly valuable for understanding how UV-328 behaves in biological and environmental systems.

Studies have used MD simulations to explore the interactions between benzotriazole (B28993) UV stabilizers, including UV-328, and proteins like human serum albumin (HSA). nih.gov These simulations reveal the specific binding sites and the nature of the intermolecular forces involved. For a series of benzotriazoles, MD simulations showed potent binding at Sudlow site I of HSA. nih.gov The simulations can characterize the specific types of interactions, such as the formation of hydrogen bonds or favorable electrostatic interactions, which differ based on the precise structure of the benzotriazole molecule. nih.gov Such atomic-level insights into protein binding are crucial for assessing the bioaccumulative potential of these compounds. nih.govipen.org Furthermore, MD simulations have been applied to understand the adsorption and interaction mechanisms between UV-328 and specialized sorbents developed for its removal from the environment. researchgate.net

| Computational Method | Application in UV-328 Research | Key Insights |

|---|---|---|

| Quantum Chemical Calculations | Investigating electronic structure and reactivity. nih.gov | Identifies electron-rich sites, explains interaction with oxidants. |

| Molecular Dynamics (MD) | Simulating interactions with biomolecules (e.g., HSA) and sorbents. nih.govresearchgate.net | Reveals binding sites, interaction forces, and conformational dynamics. |

| Density Functional Theory (DFT) | Predicting reactivity and modeling reaction mechanisms. nih.gov | Calculates energy profiles, identifies susceptible reaction sites for degradation. |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of organic molecules. mdpi.com By calculating various descriptors derived from conceptual DFT, researchers can identify the most probable sites for electrophilic or nucleophilic attack.

In the context of UV-328 degradation, DFT calculations have been instrumental in predicting its reaction with various reactive oxygen species (ROSs). nih.gov A study on the degradation of UV-328 by persulfate activated with iron sulfide (B99878) used DFT to calculate energy profiles and identify the most susceptible reaction sites for different ROSs. nih.govresearchgate.net This predictive capability allows researchers to understand why certain parts of the molecule, such as the phenol (B47542) group or the alkyl side chains, are more prone to attack than the stable benzotriazole ring. nih.govnih.gov These theoretical calculations align with experimental findings, confirming the sites of hydroxylation and oxidation observed in degradation products. nih.gov

Computational Modeling of Reaction Mechanisms

Beyond predicting reactivity, computational modeling is used to map out entire reaction mechanisms, including the identification of transition states and intermediate products. uni-bayreuth.de This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

For UV-328, computational modeling has been successfully applied to elucidate its degradation pathways. nih.govresearchgate.net In a study investigating its removal from soil, researchers identified four main reaction pathways: amination, hydroxylation, sulfate substitution, and bond cleavage. nih.gov DFT calculations were used to map the energy profiles for these pathways, providing theoretical support for the formation of 14 different transformation products that were characterized experimentally. nih.gov Similarly, research on the mechanochemical degradation of UV-328 used quantum chemical calculations to explain why different persulfates (PDS vs. PMS) follow different reaction mechanisms, with one favoring radical generation and the other relying more on direct oxidation. nih.gov These models are crucial for understanding the environmental fate of UV-328 and for developing effective remediation technologies.

| Reactive Oxygen Species (ROS) | Identified Reaction Pathway | Contribution to Degradation (%) nih.gov |

|---|---|---|

| Sulfate Radical (SO₄•⁻) | Sulfate substitution, Hydroxylation | 31.76 |

| Hydroxyl Radical (•OH) | Hydroxylation | 28.77 |

| Singlet Oxygen (¹O₂) | Oxidation | 26.52 |

| Superoxide (B77818) Radical (•O₂⁻) | Oxidation, Bond Cleavage | 12.95 |

Predictive Modeling for Novel Analogues of the Chemical Compound

Computational studies can guide the design of new molecules with improved properties or reduced environmental impact. By establishing structure-activity relationships (SAR), researchers can predict how modifying a chemical's structure will affect its function and potential toxicity.

For benzotriazole UV stabilizers, molecular modeling has been used to characterize the SAR of their interactions with proteins like HSA. nih.gov A study of six different benzotriazoles found that even minor changes in their chemical moieties significantly affected their binding interactions. nih.gov The insights gained from such in vitro and in silico studies provide a framework for understanding the bioaccumulation risk of this class of compounds. nih.gov Crucially, this knowledge can guide the future design of more environmentally benign benzotriazole-related materials, creating analogues that retain their UV-stabilizing function while exhibiting a reduced potential for adverse biological interactions. nih.gov

Environmental Fate, Transport, and Transformation of the Chemical Compound

Environmental Pathways and Distribution of the Chemical Compound

The distribution of Tris(2-ethylhexyl)amine in the environment is governed by its physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H51N | chemblink.com |

| Molecular Weight | 353.67 g/mol | chemblink.com |

| Water Solubility | < 2 µg/L at 20°C | europa.eu |

| Log Kow (Octanol-Water Partition Coefficient) | 10.13 (Estimated) | europa.eu |

| Vapor Pressure | 0.0000072 Pa at 20°C | mst.dk |

Given its very low vapor pressure, Tris(2-ethylhexyl)amine is not expected to be highly volatile. mst.dk However, if it enters the atmosphere, its fate will be determined by reactions with photochemically produced hydroxyl radicals. For a structurally analogous compound, tris(2-chloroethyl)amine, the atmospheric half-life for this reaction is estimated to be approximately 1.5 days. nih.gov This suggests that while not its primary transport pathway, any TEHA that becomes airborne would likely be degraded relatively quickly and would not persist for long-distance atmospheric transport.

Tris(2-ethylhexyl)amine is classified as very toxic to aquatic life with long-lasting effects. nih.govtcichemicals.com Its extremely low water solubility (< 2 µg/L) and very high estimated octanol-water partition coefficient (log Kow of 10.13) indicate a strong tendency to partition from the water column into organic matter, sediment, and biota. europa.eu This behavior suggests that in aquatic environments, the compound will not remain mobile in the water phase but will instead associate with particulate matter and accumulate in sediments. The European Chemicals Agency (ECHA) registration dossier indicates that based on its properties, it has a high potential for adsorption to suspended solids and sediment.

In terrestrial environments, the mobility of Tris(2-ethylhexyl)amine is expected to be very low. Its high log Kow value suggests strong adsorption to soil organic carbon. europa.eu Consequently, leaching into groundwater is considered unlikely. The compound is expected to remain in the upper soil layers, where it may undergo degradation processes. For a similar compound, tris(2-chloroethyl)amine, a high soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 672 was estimated, indicating low mobility in soil. nih.gov

Biotransformation Mechanisms of the Chemical Compound in Environmental Compartments

Bioaccumulation and biotransformation are key processes in determining the ultimate environmental fate of TEHA. While specific experimental studies on the biotransformation of TEHA are limited, modeling data submitted to ECHA provides significant insight. europa.eu

For the structurally related compound Tris(2-ethylhexyl) phosphate (B84403) (TEHP), studies have shown that it is metabolized in fish and bacteria through O-dealkylation and hydroxylation. nih.govresearchgate.net A novel bacterial strain, Ochrobactrum tritici, was found to degrade TEHP by sequentially removing the ethylhexyl groups to form di(2-ethylhexyl) phosphate, mono(2-ethylhexyl) phosphate, and finally phosphoric acid. researchgate.net It is plausible that TEHA undergoes analogous N-dealkylation, where the ethylhexyl groups are cleaved from the central nitrogen atom.

The Bioconcentration Factor (BCF) for TEHA has been estimated using modeling. While the high log Kow suggests a high potential for bioaccumulation, mitigating factors such as the large molecular size, low water solubility, and metabolism reduce this potential. europa.eu The estimated BCF for one of the main metabolites, Bis(2-ethylhexyl)amine, was 631 L/kg, which is below the threshold for a "very bioaccumulative" (vB) substance. europa.eu

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

Abiotic processes contribute to the degradation of Tris(2-ethylhexyl)amine in the environment.

Photodegradation : In the atmosphere, the primary abiotic degradation pathway is the reaction with hydroxyl radicals. The estimated half-life for this reaction is short, on the order of 1.5 days for a similar amine, which limits the potential for long-range atmospheric transport. nih.gov In sunlit surface waters, direct photolysis may also occur, although specific data for TEHA is not available.

Hydrolysis : The C-N bonds in aliphatic amines are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). For amides, which have a more reactive carbonyl group adjacent to the nitrogen, hydrolysis half-lives can be in the range of hundreds to thousands of years. europa.eu Therefore, hydrolysis is not expected to be a significant degradation pathway for Tris(2-ethylhexyl)amine.

Long-Range Environmental Transport Modeling and Assessment

Long-range environmental transport potential (LRTP) is assessed using models that consider a chemical's persistence and its partitioning behavior between air, water, soil, and sediment. canada.ca For a chemical to be subject to long-range transport, it generally needs to be persistent and mobile in either the atmosphere or water.

Due to its very low vapor pressure and estimated short atmospheric half-life, the potential for long-range atmospheric transport of Tris(2-ethylhexyl)amine is considered low. mst.dknih.gov In aquatic systems, its strong tendency to adsorb to sediment limits its mobility and potential for long-range transport via ocean currents. europa.eu

Biological Interactions and Mechanistic Toxicology Non Clinical

In Vitro Cellular Responses to the Chemical Compound

Molecular docking simulations have been employed to investigate the binding affinity of Flusilazole with various biological targets. These in silico studies provide insights into the potential molecular interactions that underpin its biological activity.

Research has shown that Flusilazole interacts with several key proteins. For instance, docking analyses were performed against Bovine Serum Albumin (BSA) and Leukemia Inhibitory Factor (LIF) to evaluate its binding interactions. researchgate.net In the context of phytopathology, Flusilazole was screened against ten essential target proteins of the rice pathogen Fusarium fujikuroi, with α-tubulin being a significant target. niscpr.res.in Further studies have identified Flusilazole as a compound that strongly interacts with core protein targets associated with Autism Spectrum Disorder (ASD), with molecular docking validating stable binding affinities. nih.gov The primary mechanism of fungicidal action is the inhibition of the lanosterol (B1674476) 14 alpha-demethylase enzyme (CYP51), which plays a crucial role in fungal sterol biosynthesis. nih.gov

Table 1: Summary of Molecular Docking Studies for Flusilazole

| Target Protein/Receptor | Organism/Context | Key Findings | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) and Leukemia Inhibitory Factor (LIF) | General/Computational | Evaluated for binding interactions. | researchgate.net |

| α-tubulin and other vital proteins | Fusarium fujikuroi (Rice pathogen) | Demonstrated significant inhibition potential, greater than carbendazim. | niscpr.res.in |

| Core targets associated with Autism Spectrum Disorder (ASD) | Human/Toxicology Screening | Identified as a strongly interacting pesticide with stable binding affinities to hub targets. | nih.gov |

| Lanosterol 14 alpha-demethylase (CYP51) | Fungi | Primary mechanism of action is the inhibition of this key enzyme in sterol biosynthesis. | nih.govbspp.org.uk |

| Androgen Receptor (AR) | In vitro | Displayed strong antagonism. | researchgate.net |

The efficacy of Flusilazole is partly dependent on its ability to penetrate and accumulate within target cells. Studies indicate that its formulation can influence its cellular uptake, with some advanced formulations designed for rapid absorption. basf.co.nz

Conversely, cells possess mechanisms to expel foreign compounds. Research on SerW3 cells, a cell line derived from rat Sertoli cells, has shown that Flusilazole exposure can inhibit the expression of ATP-binding cassette (ABC) transporter proteins ABCA1 and ABCB1. researchgate.netnih.gov These proteins are crucial for the efflux of various substances from the cell. researchgate.netnih.gov This inhibition of detoxification mechanisms could lead to an intracellular accumulation of the compound, contributing to its cytotoxic effects. nih.gov

Once inside an organism, Flusilazole distributes into different subcellular compartments. Studies on triazole pesticides in rice have shown that they tend to have a higher proportion in the cell walls compared to cell organelles and the soluble fractions of the cell. researchgate.net

Infrared spectroscopy analysis of amphibian A6 cells exposed to Flusilazole revealed significant alterations in spectral regions associated with proteins and phospholipids. core.ac.uk These changes suggest a disruption of the cell membrane's structure and integrity, indicating that the outer cell membrane is a primary site of interaction. core.ac.uk In rat Sertoli-derived SerW3 cells, Flusilazole treatment led to a notable reduction in cellular lipids. researchgate.netnih.gov

Enzymatic Biotransformation and Metabolic Fate in Model Organisms (Non-Human)

Flusilazole undergoes extensive metabolism in various animal models. The metabolic pathways often involve cleavage of the molecule and subsequent conjugation.

In rats, orally administered Flusilazole is readily absorbed and extensively metabolized. fao.org The primary metabolic step is the cleavage between the silicon and triazole moieties. fao.orgepa.gov With the phenyl-labeled compound, major metabolites found in feces included [bis(4-fluorophenyl)methyl] silanol (B1196071) (IN-F7321) and its fatty acid conjugates, and disiloxane. fao.org

Studies in lactating goats dosed with Flusilazole showed that it was extensively metabolized, with cleavage of the bond between the triazole and silicon parts being the main initial transformation. fao.org Unchanged Flusilazole constituted less than 10% of the radioactivity in most tissues, with the exception of the liver. fao.org

In laying hens, the two major metabolites identified from the phenyl-labeled Flusilazole were the silanol (IN-F7321) and a silanediol (B1258837) (IN-V5771). fao.org When using a triazole-labeled compound, the major metabolite in eggs was 1H-1,2,4-triazole. fao.org

In plants such as wheat, apples, and grapes, the metabolic pathway includes hydroxylations, conjugations, and cleavage of the silicon-triazole ring bond. fao.org

Table 2: Major Metabolites of Flusilazole in Different Model Organisms

| Organism | Major Metabolites | Reference |

|---|---|---|

| Rat | [bis(4-fluorophenyl)methyl] silanol (IN-F7321), [bis(4-fluorophenyl)methylsilyl] methanol (B129727) and its fatty acid conjugates, Disiloxane, 1H-1,2,4-triazole. | fao.org |

| Goat | Metabolites resulting from cleavage between the triazole and silicon moieties. | fao.org |

| Hen | [bis(4-fluorophenyl)methyl] silanol (IN-F7321), Silanediol (IN-V5771), 1H-1,2,4-triazole. | fao.org |

| Plants (Wheat, Apple, Grapes) | Products of hydroxylation, conjugation, and Si-triazole cleavage. | fao.org |

Interactions with Biological Macromolecules (e.g., DNA, Proteins, Lipids)

Flusilazole interacts with several key types of biological macromolecules, which is central to its mechanism of action and toxicology.

Proteins: The primary fungicidal activity of Flusilazole stems from its potent inhibition of the protein enzyme sterol 14α-demethylase (CYP51), a member of the cytochrome P450 family. nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. epa.gov Infrared spectroscopy studies have confirmed that Flusilazole exposure induces alterations in the Amide I and II regions of proteins, which are related to protein structure within cellular membranes. core.ac.uk In rat models, it has been shown to inhibit steroidogenic enzyme activity at the protein level. researchgate.net

Lipids: Flusilazole significantly impacts cellular lipids. Studies using infrared spectroscopy on amphibian cells pointed to large spectral alterations in lipid regions, which is suggestive of disruption to membrane structure and integrity, possibly through lipid peroxidation. core.ac.uk In vitro studies on rat SerW3 cells have demonstrated that Flusilazole treatment leads to a reduction in cellular lipids and impairs lipid metabolism. researchgate.netnih.gov

DNA: There is evidence that Flusilazole can interact with DNA. Infrared spectroscopy analysis of cells exposed to a mixture containing Flusilazole showed spectral alterations in regions associated with DNA. core.ac.uk Furthermore, crystal violet staining, which binds to both proteins and DNA, was reduced in cells treated with Flusilazole, indicating cell death. researchgate.net

Table 3: Summary of Flusilazole Interactions with Biological Macromolecules

| Macromolecule | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Proteins (CYP51) | Enzyme Inhibition | Inhibition of ergosterol biosynthesis. | epa.govnih.gov |

| Proteins (General) | Structural Alteration | Changes in Amide I and II regions, suggesting disruption of membrane protein orientation. | core.ac.uk |

| Lipids | Metabolic Interference / Structural Disruption | Reduction in cellular lipids; disruption of membrane integrity, potential for lipid peroxidation. | researchgate.netnih.govcore.ac.uk |

| DNA | Binding/Interaction | Spectral alterations in DNA-associated regions observed in exposed cells. | researchgate.netcore.ac.uk |

Ecotoxicological Mechanisms in Non-Human Organisms (e.g., Aquatic Biota, Terrestrial Flora/Fauna)

The ecotoxicological effects of Flusilazole are primarily linked to its specific mode of action and its broader biological reactivity.

Terrestrial Flora/Fauna: As a fungicide, its intended ecotoxicological mechanism is the disruption of fungal pathogens, such as Botrytis cinerea, by inhibiting ergosterol biosynthesis. apsnet.org This leads to faulty cell membranes and ultimately cell death in the target fungi. epa.gov In non-target terrestrial fauna, such as earthworms, it demonstrates moderate chronic toxicity. herts.ac.uk For mammals, non-clinical studies in rats suggest that Flusilazole can act as an endocrine disruptor by inhibiting the biosynthesis of testosterone (B1683101) and estradiol, potentially disrupting the hypothalamus–pituitary–testis axis. fao.orgt3db.ca

Aquatic Biota: Flusilazole presents a moderate risk to various aquatic organisms. herts.ac.uk Studies on the green alga Chlorella vulgaris have shown that Flusilazole can inhibit population growth and decrease the cellular protein amount. researchgate.net It is considered to have moderate acute and chronic toxicity for fish and the water flea Daphnia. herts.ac.uk The compound is generally persistent in water-sediment systems and has a high potential for bioconcentration, although it can be depurated once exposure ceases. epa.gov Ecotoxicity assessments have also indicated that some degradation products of Flusilazole may be more toxic to aquatic organisms than the parent compound. researchgate.net

Oxidative Stress Induction and Response Pathways

No studies were identified that investigated the potential of Einecs 305-319-1 to induce oxidative stress or the subsequent activation of cellular response pathways in any biological system. Research in this area would typically involve examining markers such as the generation of reactive oxygen species (ROS), depletion of antioxidants like glutathione, and the activity of enzymes such as superoxide (B77818) dismutase and catalase in response to chemical exposure.

Genotoxicity and Mutagenicity Studies (Non-Human)

A thorough literature search did not yield any non-human studies assessing the genotoxic or mutagenic potential of this compound. Standard non-clinical assays to determine such effects, including the Ames test for mutagenicity in bacteria, in vitro and in vivo micronucleus assays for chromosomal damage, or the comet assay for DNA strand breaks, have not been reported for this substance.

Endocrine Disruption Mechanisms in Environmental Species

There is no available research on the potential for this compound to act as an endocrine disruptor in environmental species. Investigations into such mechanisms would typically focus on the compound's ability to interfere with hormone synthesis, metabolism, or receptor binding (e.g., estrogen, androgen, or thyroid hormone receptors) in wildlife species such as fish, amphibians, or invertebrates.

Due to the lack of available data, no interactive data tables or detailed research findings can be provided for any of the outlined sections.

Advanced Applications and Utilization of the Chemical Compound Non Clinical

Materials Science Integration and Polymer Chemistry

The integration of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine into materials science and polymer chemistry is an emerging area of investigation, primarily focused on its potential to modify the properties of polymeric structures.

Research has explored the incorporation of this compound into hydrogel matrices. A study on the photopolymerization of gelatin methacryloyl (GelMA)-based hydrogels demonstrated the successful loading of Amitriptyline hydrochloride into the polymer network. uu.nluu.nl The resulting hydrogel tablets exhibited a firm and springy structure. uu.nl This research, while aimed at drug delivery systems, provides insights into how the compound can be integrated into a biopolymer matrix, potentially influencing its physical characteristics. The interaction between the compound and the polymer network is a key factor in the final properties of the material. ijprajournal.com

Currently, there is no direct evidence in the reviewed literature of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine being utilized as a monomer for polymerization. Its chemical structure does not lend itself readily to typical polymerization reactions.

However, its role as an additive in polymeric formulations has been investigated in the context of creating drug-eluting materials. For instance, its loading into polyacrylate microgels has been studied to understand the interactions between the drug and the polymer matrix, which is crucial for controlling the material's properties. acs.org While the primary goal of such studies is often clinical, the fundamental materials science principles of how this molecule affects polymer swelling, structure, and release mechanisms are of non-clinical scientific interest.

It is noteworthy that derivatives of the core tricyclic structure, dibenzosuberenone, have found applications in the paint and light-emitting diode industries, suggesting the potential for this class of compounds in materials science beyond biomedical applications. juniperpublishers.com

Catalytic Applications and Process Enhancement

The direct use of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine as a catalyst is not documented in the available scientific literature. Its chemical structure is not typical of a catalyst.

However, the metabolism of this compound in biological systems involves enzymatic catalysis by cytochrome P450 enzymes, such as CYP2C19 and CYP2D6. nih.gov This process, which involves demethylation and hydroxylation, highlights the susceptibility of the molecule to catalytic transformation. nih.govdrugbank.com Furthermore, studies on the degradation of Amitriptyline have shown that its decomposition can be accelerated by the presence of metal ions, which can act as catalysts in oxidation pathways. nih.gov This suggests a potential for catalytic degradation processes for this compound in environmental remediation contexts.

Development in Analytical Chemistry as a Reference Standard or Reagent

The compound 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, in its hydrochloride salt form, serves as a crucial reference standard in analytical chemistry. scientificlabs.iesigmaaldrich.com Pharmaceutical secondary standards of this compound are available and are traceable to primary standards from the United States Pharmacopeia (USP), European Pharmacopoeia (PhEur), and British Pharmacopoeia (BP). scientificlabs.ie

These certified reference materials (CRMs) are essential for a variety of analytical applications, including:

Method Development: For the development of new analytical methods for the quantification of the compound in various matrices. scientificlabs.ie

Quality Control: In pharmaceutical manufacturing, it is used to ensure the identity, purity, and concentration of the active ingredient in final products. sigmaaldrich.com

Environmental Monitoring: To accurately quantify the presence of the compound in environmental samples such as water and soil. hpc-standards.com

A wide range of analytical techniques rely on the use of Amitriptyline hydrochloride as a reference standard.

| Analytical Technique | Purpose of Using the Reference Standard |

| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical formulations and biological fluids. sielc.comnih.gov |

| Gas Chromatography (GC) | Separation and detection of the compound and its metabolites. |

| Spectrophotometry | Quantification in pharmaceutical dosage forms. scientificlabs.ienih.gov |

| Capillary Electrophoresis (CE) | Separation and determination in biological samples. researchgate.net |

| Electroanalytical Methods | Development of sensors for sensitive determination in various samples. jchemtech.com |

The availability of high-purity reference materials ensures the accuracy and reliability of analytical results across different laboratories and applications. hpc-standards.comcerilliant.com

Role in Agricultural Science (e.g., Crop Protection, Soil Amendment - Mechanistic)

There is no evidence to suggest that 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine is used intentionally in agricultural science for purposes such as crop protection or soil amendment. The research in this area is primarily focused on its role as an environmental contaminant originating from wastewater and biosolids applied to agricultural lands. nih.gov

The mechanistic understanding of its behavior in agricultural soils is a significant area of study. Research has shown that Amitriptyline persists in agricultural soils, with its dissipation half-life (DT50) varying depending on the soil type. nih.gov

| Soil Type | Dissipation Half-Life (DT50) of Amitriptyline |

| Loam Soil | 34.1 ± 3.2 days |

| Sandy Loam Soil | 85.3 ± 3.2 days |

The primary dissipation mechanisms in soil include the formation of non-extractable residues and transformation into other products. nih.gov Major transformation products identified in soil include Nortriptyline (its N-desmethyl metabolite) and Amitriptyline-N-oxide. nih.gov The persistence of Nortriptyline has also been studied, with a DT50 of 40.5 ± 3.2 days in loam soil. nih.gov

The compound is known to bind to soil and sediment, which influences its mobility and bioavailability in the environment. health.state.mn.us Understanding these mechanistic aspects is crucial for assessing the potential ecological risks associated with the presence of this compound in agricultural ecosystems.

Degradation and Remediation Strategies for the Chemical Compound

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂), to generate highly reactive hydroxyl radicals (•OH) upon exposure to light. These radicals are the primary agents of degradation for a wide range of organic pollutants.

The degradation of the sulfonamide moiety of the target compound is expected to proceed through several key steps. The process is initiated by the attack of hydroxyl radicals on the molecule. The pH of the solution can significantly influence the degradation rate by affecting the surface charge of the photocatalyst and the speciation of the sulfonamide. nih.gov The degradation pathways for sulfonamides often involve the cleavage of the S-N bond, leading to the formation of sulfanilic acid and the corresponding heterocyclic amine. researchgate.net Further oxidation can lead to the opening of the aromatic rings and eventual mineralization to carbon dioxide, water, and inorganic ions.

For the tryptophan component, photocatalytic degradation also involves hydroxyl radical attack, leading to hydroxylation of the indole (B1671886) ring and the formation of various intermediates. inra.fr Studies on the photocatalytic degradation of tryptophan have identified mono-, di-, and tri-hydroxylated compounds as initial products. inra.fr Subsequent reactions can lead to the cleavage of the indole ring and the formation of smaller organic acids such as oxalic, formic, and acetic acids. inra.fr The nitrogen-containing parts of the molecule are primarily converted to ammonium (B1175870) ions (NH₄⁺). inra.fr

The cyclohexylamine (B46788) portion of the compound is also susceptible to photocatalytic oxidation, which would likely involve the abstraction of a hydrogen atom from the cyclohexane (B81311) ring or the amino group by hydroxyl radicals, initiating a cascade of oxidation reactions.

A proposed general mechanism for the photocatalytic degradation of these classes of compounds is presented in the table below.

| Step | Description | Reactants | Products |

| 1 | Adsorption of the compound onto the photocatalyst surface. | Compound, Photocatalyst | Adsorbed Compound |

| 2 | Generation of electron-hole pairs in the photocatalyst upon illumination. | Photocatalyst, Light | e⁻, h⁺ |

| 3 | Formation of hydroxyl radicals. | h⁺, H₂O | •OH, H⁺ |

| 4 | Attack of hydroxyl radicals on the adsorbed compound. | •OH, Adsorbed Compound | Degradation Intermediates |

| 5 | Further oxidation of intermediates. | •OH, Intermediates | Simpler Organic Compounds |

| 6 | Mineralization. | •OH, Simpler Organic Compounds | CO₂, H₂O, Inorganic Ions |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). wikipedia.org Common AOPs include ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems. wikipedia.orgmdpi.com

For the sulfonamide component, ozone-based AOPs have demonstrated high degradation efficiency. researchgate.netnih.gov Ozone can react directly with the electron-rich moieties of the sulfonamide molecule or decompose to form hydroxyl radicals, which then attack the compound. The combination of ozone with hydrogen peroxide (O₃/H₂O₂) can enhance the production of hydroxyl radicals, leading to faster degradation rates. nih.govresearchgate.net The Fenton process, which uses hydrogen peroxide and ferrous ions (Fe²⁺), is another effective AOP for sulfonamide degradation. mdpi.com The reaction generates hydroxyl radicals that can rapidly oxidize the sulfonamide structure. mdpi.com

The tryptophan moiety is also readily degraded by AOPs. The indole ring of tryptophan is highly susceptible to oxidation by hydroxyl radicals. nih.gov This leads to the formation of various oxidation products, including kynurenine (B1673888) and its derivatives. nih.gov

The cyclohexylamine part of the compound can be degraded through AOPs, where the primary mechanism is the attack by hydroxyl radicals on the amine group and the cyclohexane ring, leading to ring-opening and subsequent mineralization. The table below summarizes the efficiency of different AOPs for the degradation of related compound classes.

| AOP Method | Target Compound Class | Key Oxidant | Typical Efficiency | Reference |

| O₃/H₂O₂ | Sulfonamides | •OH, O₃ | >98% | nih.gov |

| Fenton (H₂O₂/Fe²⁺) | Sulfonamides | •OH | High | mdpi.com |

| UV/H₂O₂ | Tryptophan | •OH | High | nih.gov |

| Ozonation | Cyclohexylamine | •OH, O₃ | Moderate to High | mdpi.com |

Biodegradation Pathways and Microbial Community Dynamics

Biodegradation is a key process in the natural attenuation of organic compounds in the environment. The biodegradability of the target compound will depend on the ability of microbial communities to metabolize its sulfonamide, tryptophan, and cyclohexylamine components.

The biodegradation of sulfonamides in soil and aquatic environments has been observed, with several bacterial genera identified as potential degraders, including Gaiella, Clostridium, Tumebacillus, Roseiflexus, Variovorax, Nocardioides, and Bacillus. nih.gov A key enzymatic step in the biodegradation of some sulfonamides is the cleavage of the S-N bond, which can be facilitated by specific enzymes. oup.com The dynamics of the microbial community can be influenced by the concentration of the sulfonamide and the presence of other carbon sources. nih.gov

Tryptophan is a naturally occurring amino acid and is readily biodegradable by a wide range of microorganisms. mdpi.com The microbial catabolism of tryptophan can proceed through several pathways, with the kynurenine pathway being a major route in many bacteria. oup.com This pathway involves the enzymatic conversion of tryptophan to kynurenine and subsequently to other intermediates. oup.comresearchgate.net Another common pathway is the indole pathway, where the enzyme tryptophanase cleaves tryptophan to produce indole, pyruvate, and ammonia. nih.gov

The biodegradation of cyclohexylamine has also been documented, with bacterial strains such as Brevibacterium and Pseudomonas capable of utilizing it as a sole source of carbon and nitrogen. The degradation pathway often involves an initial deamination step to form cyclohexanone (B45756), which is then further metabolized.

The table below outlines some of the key microbial players and pathways in the biodegradation of these compound classes.

| Compound Class | Key Microbial Genera | Primary Degradation Pathway | Key Enzymes |

| Sulfonamides | Gaiella, Bacillus, Nocardioides | S-N bond cleavage, ring hydroxylation | Monooxygenases |

| Tryptophan | Lactobacillus, Bifidobacterium, Bacteroides | Kynurenine pathway, Indole pathway | Tryptophan 2,3-dioxygenase, Tryptophanase |

| Cyclohexylamine | Brevibacterium, Pseudomonas | Deamination, ring cleavage | Amine oxidase |

Sorption and Sequestration Techniques for Environmental Cleanup

Sorption to soil and sediment is a critical process that affects the transport, bioavailability, and ultimate fate of chemical compounds in the environment. The sorption behavior of the target compound will be influenced by the properties of its constituent parts.

Sulfonamides generally exhibit weak to moderate sorption to soils, with Freundlich adsorption coefficients (Kf) typically ranging from 0.5 to 6.5 L/kg. nih.govresearchgate.net Sorption is influenced by soil properties such as organic matter content and pH. nih.gov At lower pH values, sulfonamides can become protonated, leading to increased sorption to negatively charged soil components like clay minerals and organic matter. unl.edu The sorption of sulfonamides to soil organic matter is thought to occur through mechanisms such as hydrogen bonding and van der Waals interactions. nih.gov

The tryptophan component, being an amino acid, can interact with soil components through various mechanisms, including cation exchange and surface complexation. However, its high water solubility suggests that its sorption to soil may be limited.

Cyclohexylamine, as a primary amine, is expected to be protonated under most environmental pH conditions, forming a cation that can strongly adsorb to negatively charged soil particles.

The table below presents typical sorption coefficients for sulfonamides in different soil types.

| Sulfonamide | Soil Type | Organic Carbon (%) | pH | K_d (L/kg) | K_f (L/kg) | Reference |

| Sulfadimidine | Loam | 2.4 | 6.8 | 2.0 | 1.8 | nih.gov |

| Sulfadiazine | Sandy Loam | 1.5 | 7.2 | 1.5 | 1.3 | unl.edu |

| Sulfamethazine | Loamy Sand | 0.8 | 5.5 | 3.2 | 2.9 | unl.edu |

| Sulfapyridine | Clay Loam | 3.1 | 6.5 | 3.5 | 3.1 | nih.gov |

K_d: Distribution coefficient; K_f: Freundlich adsorption coefficient

Thermal Decomposition and Pyrolysis Studies

Thermal decomposition and pyrolysis are processes that involve the degradation of a compound at elevated temperatures in the absence of oxygen. These processes can be relevant for understanding the fate of the compound in high-temperature environments and for developing thermal remediation technologies.

The thermal decomposition of the sulfonamide structure would likely involve the cleavage of the relatively weak S-N and S-C bonds. The pyrolysis of compounds containing cyclohexane rings has been studied, and the decomposition is initiated by the cleavage of C-C bonds within the ring, leading to the formation of smaller unsaturated hydrocarbons. mdpi.comnih.govmdpi.com

Studies on the thermal decomposition of tryptophan have shown that it undergoes complex reactions at elevated temperatures. The primary decomposition pathways involve decarboxylation and deamination, leading to the formation of tryptamine (B22526) and indole-3-pyruvic acid. Further degradation can result in the formation of indole, skatole, and other smaller molecules. The activation energy for the pyrolysis of related polyamide structures containing cyclohexane has been reported to be around 107.55 kJ/mol. mdpi.comnih.gov

The table below summarizes the expected primary products from the thermal decomposition of the constituent parts of the target compound.

| Component | Primary Decomposition Products |

| Sulfonamide moiety | Sulfur dioxide, aromatic amines, nitrogen oxides |

| Tryptophan moiety | Tryptamine, indole, skatole, carbon dioxide, ammonia |

| Cyclohexylamine moiety | Ammonia, smaller hydrocarbons (e.g., ethylene, propylene) |

Advanced Spectroscopic and Chromatographic Analysis of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Einecs 305-319-1, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the dansyl group, the tryptophan moiety, and the cyclohexylamine (B46788) counter-ion. The aromatic protons of the naphthalene (B1677914) ring system and the indole (B1671886) ring of tryptophan would appear in the downfield region. The aliphatic protons of the tryptophan side chain and the cyclohexyl ring of cyclohexylamine would be observed in the upfield region.

The ¹³C NMR spectrum would complement the proton data, providing information on the carbon skeleton of the entire salt. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (Naphthalene, Indole) | 6.5 - 8.5 |

| Amine/Amide Protons | 7.0 - 9.0 |

| Aliphatic Protons (Tryptophan side chain) | 2.5 - 4.5 |

| Aliphatic Protons (Cyclohexylamine) | 1.0 - 3.0 |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

The positive ion mode ESI-MS would likely show a prominent peak corresponding to the protonated dansyl-DL-tryptophan cation [C₂₃H₂₄N₃O₄S]⁺ and a separate peak for the protonated cyclohexylamine cation [C₆H₁₄N]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be conducted to obtain structural information through fragmentation analysis. By selecting the parent ion of dansyl-DL-tryptophan, characteristic fragment ions corresponding to the loss of the dimethylamino group, the sulphonyl group, or parts of the tryptophan side chain would be observed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. The spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key vibrational modes would include the N-H stretching of the amine and amide groups, the C-H stretching of aromatic and aliphatic groups, the S=O stretching of the sulphonamide, and the C=O stretching of the carboxylic acid group (which will be in its carboxylate form in the salt). The presence of both the dansyl-tryptophan anion and the cyclohexylammonium cation would lead to a complex spectrum with overlapping bands.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretch | 3200 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Carboxylate) | Asymmetric Stretch | 1550 - 1650 |

| S=O (Sulphonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The resulting crystal structure would reveal the ionic interactions between the carboxylate group of the dansyl-DL-tryptophan and the ammonium (B1175870) group of the cyclohexylamine. It would also show the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Powder X-ray diffraction (PXRD) could be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that can be used for phase identification and purity assessment.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Trace Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of complex mixtures and trace-level detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most suitable technique for the analysis of this compound due to its polarity and thermal lability. Reversed-phase high-performance liquid chromatography (RP-HPLC) could be used to separate the compound from impurities. The use of a mass spectrometer as a detector allows for sensitive and selective quantification. An LC-MS/MS method could be developed for the highly specific detection of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) would be less suitable for the direct analysis of the intact salt due to its low volatility. However, GC-MS could be employed for the analysis of the individual components after derivatization. For instance, the cyclohexylamine component could be analyzed by GC-MS after extraction and derivatization.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with cyclohexylamine (1:1) |

| Dansyl-DL-tryptophan |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of methoxyphenyl cyclohexanone (B45756) derivatives. These computational tools can accelerate the discovery and optimization of new compounds by predicting their properties and activities. mdpi.com

Key Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained on existing data to forecast the physicochemical and biological properties of novel methoxyphenyl cyclohexanone derivatives. mdpi.com This includes predicting their potential as therapeutic agents, such as their efficacy in targeting specific diseases. mdpi.com

De Novo Design: AI can be utilized to design new molecular structures with desired characteristics from the ground up. acs.org This approach can lead to the identification of more potent and selective compounds.

Reaction Modeling and Synthesis Prediction: Machine learning models can help in optimizing synthetic routes by predicting reaction outcomes and identifying the most efficient pathways. acs.org This can significantly reduce the time and resources required for chemical synthesis.

High-Throughput Screening Analysis: In the context of large-scale screening of compound libraries, AI and chemoinformatics tools can aid in the selection and prioritization of hits for further investigation based on their activity and toxicity profiles. acs.orgacs.org For instance, AI-driven workflows have been shown to enhance the accuracy of structure-based virtual screening for identifying enzyme inhibitors. nih.gov

Data Table: AI/ML in Drug Discovery

| Application Area | Description | Potential Impact on Methoxyphenyl Cyclohexanone Research |

| Virtual Screening | Computational filtering of large compound libraries to identify potential drug candidates. mdpi.com | Faster identification of derivatives with high therapeutic potential. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. nih.gov | Elucidation of the structural features crucial for the desired biological effects of these compounds. |

| ADMET Prediction | Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules. jmchemsci.com | Early-stage identification of candidates with favorable pharmacokinetic profiles. |

| Generative Models | AI models that can generate novel molecular structures with specific desired properties. rsc.org | Design of new methoxyphenyl cyclohexanone derivatives with enhanced efficacy and reduced side effects. |

Sustainable Chemistry Innovations Pertaining to the Chemical Compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including methoxyphenyl cyclohexanone derivatives. The focus is on developing environmentally benign and atom-economical synthetic methods. hbni.ac.in

Key Innovations:

Green Solvents: The use of water or other environmentally friendly solvents in synthetic processes is a key area of research. mdpi.com

Catalysis: The development of new catalytic protocols, such as the use of ionic organic solids as heterogeneous catalysts, can lead to more sustainable and efficient reactions. mdpi.com These methods often involve milder reaction conditions and reduce the generation of hazardous waste.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being explored. Biocatalytic cascades, for example, can achieve high atom economy and produce compounds with high purity. acs.org

Mechanochemistry: This solvent-free technique, which involves chemical reactions induced by mechanical energy, offers a green alternative to traditional solution-phase synthesis. mdpi.com

Data Table: Green Chemistry Metrics in Synthesis

| Green Chemistry Principle | Application in Methoxyphenyl Cyclohexanone Synthesis | Example |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the cyclohexanone or methoxyphenyl moieties. | Synthesis from vanillin, a renewable resource. europa.eu |

| Catalysis | Employing reusable catalysts to minimize waste and improve efficiency. | Copper-catalyzed intramolecular O-arylation for the synthesis of related xanthenones. researchgate.net |

| Energy Efficiency | Utilizing methods like ultrasound irradiation to reduce energy consumption and reaction times. mdpi.comresearchgate.net | Ultrasound-assisted synthesis of isoxazoline (B3343090) derivatives. mdpi.comresearchgate.net |

| Waste Prevention | Designing synthetic pathways that generate minimal byproducts. | One-pot multi-component reactions. hbni.ac.in |

Cross-Disciplinary Research Synergies and Collaborative Opportunities

The multifaceted nature of methoxyphenyl cyclohexanone derivatives necessitates a collaborative approach, bringing together experts from various scientific disciplines.

Areas for Collaboration:

Medicinal Chemistry and Biology: Collaboration between synthetic chemists and biologists is crucial for the design, synthesis, and biological evaluation of new derivatives with therapeutic potential. mdpi.com This includes investigating their mechanisms of action in diseases like cancer and inflammatory conditions. nih.gov

Materials Science: The unique photophysical properties of some derivatives could be explored in the development of new materials, such as advanced dyes or functional polymers. hbni.ac.in

Computational Chemistry and Experimental Science: The synergy between computational modeling and experimental validation is key to accelerating the research and development process. researchgate.net Computational studies can guide experimental work, while experimental results provide data for refining computational models. researchgate.net

Pharmacology and Toxicology: A thorough understanding of the pharmacokinetic and toxicological profiles of these compounds is essential for their potential development as drugs. This requires collaboration with pharmacologists and toxicologists. europa.eu

Addressing Knowledge Gaps in the Compound's Environmental and Biological Impact Mechanisms

While research has highlighted the potential of methoxyphenyl cyclohexanone derivatives, there are still significant knowledge gaps regarding their environmental fate and detailed biological mechanisms.

Key Knowledge Gaps:

Environmental Persistence and Degradability: The long-term environmental impact of these compounds is largely unknown. Studies are needed to assess their persistence, bioaccumulation potential, and degradability. bathandbodyworks.com

Metabolism and Metabolites: The metabolic pathways of these compounds in biological systems are not well understood. Identifying their metabolites is crucial, as these may have their own biological activities or toxicities. europa.eu

Off-Target Effects: A comprehensive understanding of the potential off-target interactions of these compounds is necessary to assess their safety profiles.

Long-Term Toxicity: While acute toxicity studies may be available for some derivatives, long-term and chronic toxicity data are often lacking. europa.eu

Data Table: Research Areas for Impact Assessment

| Impact Area | Key Questions to Address | Relevant Disciplines |

| Ecotoxicology | What is the toxicity of the compound to aquatic life and other organisms? bathandbodyworks.com | Environmental Science, Toxicology |

| Biodegradation | Does the compound break down in the environment, and what are the degradation products? | Environmental Microbiology, Chemistry |

| Metabolic Profiling | What are the major metabolites formed in humans and other organisms? europa.eu | Pharmacology, Biochemistry |

| Mechanism of Action | What are the specific molecular targets and pathways through which the compound exerts its biological effects? | Molecular Biology, Cell Biology |

Exploration of New Synthetic Methodologies and Applications

The development of novel synthetic methods is crucial for expanding the structural diversity of methoxyphenyl cyclohexanone derivatives and enabling the discovery of new applications.

Future Synthetic Directions:

Asymmetric Synthesis: Developing stereoselective synthetic routes is important, as different enantiomers or diastereomers of a compound can have distinct biological activities. cardiff.ac.uk

Domino Reactions: Designing cascade or domino reactions allows for the construction of complex molecular architectures in a single step from simple precursors, improving efficiency. researchgate.net

Photocatalysis: The use of light to drive chemical reactions offers mild and selective methods for synthesizing and modifying these compounds. cardiff.ac.uk

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and control over reaction conditions compared to traditional batch processes.

Potential New Applications:

Therapeutics: Beyond their known anti-inflammatory and potential anticancer activities, these compounds could be explored for other therapeutic uses, such as in neurodegenerative diseases or as antimicrobial agents. smolecule.comresearchgate.net

Agrochemicals: Some heterocyclic compounds containing similar structural motifs have shown potential as herbicides, fungicides, or bactericides. mdpi.com

Cosmetics: Derivatives with antioxidant properties could find applications in cosmetic formulations for skin protection. smolecule.com

Q & A

Q. What are the standard analytical techniques recommended for characterizing the purity and structural identity of Einecs 305-319-1 in experimental settings?

Methodological Answer: Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Calibrate instruments using certified reference materials and validate results against established databases. Document all parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. What experimental controls are essential when investigating the stability of this compound under varying environmental conditions?

Methodological Answer: Implement controls for temperature (±0.5°C), humidity (using desiccators or humidity chambers), and light exposure (UV-shielded containers). Include inert reference compounds to benchmark degradation rates. Use triplicate samples and statistical tests (e.g., t-tests) to distinguish signal from noise .

Q. How should researchers design experiments to assess the reactivity of this compound with common laboratory solvents?

Methodological Answer: Conduct compatibility tests by incubating this compound with solvents (e.g., DMSO, ethanol) at relevant concentrations and temperatures. Monitor changes via UV-Vis spectroscopy or gas chromatography (GC). Include blank controls and quantify degradation products using calibration curves .

Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?